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Compound of Interest

Compound Name: 3-Chloro-2-methylbenzylamine

Cat. No.: B1596898

An In-Depth Technical Guide to (3-chloro-2-methylphenyl)methanamine: Properties, Synthesis,
and Applications

Abstract

(3-chloro-2-methylphenyl)methanamine, also known as 3-chloro-2-methylbenzylamine, is a
substituted aromatic amine that serves as a crucial building block in synthetic organic
chemistry. Its unique substitution pattern—a chlorine atom and a methyl group ortho and meta
to the aminomethyl group—imparts specific steric and electronic properties that are of
significant interest to researchers in medicinal chemistry and materials science. This guide
provides a comprehensive technical overview of its physicochemical properties, spectroscopic
profile, synthesis, reactivity, and applications, with a focus on its utility in drug discovery.
Detailed protocols for its synthesis and analysis are presented, alongside essential safety and
handling information, to support its effective use in a research and development setting.

Introduction and Chemical Identity

(3-chloro-2-methylphenyl)methanamine is a primary benzylamine derivative. The presence of
both a halogen atom and an alkyl group on the aromatic ring makes it a versatile intermediate
for introducing a substituted benzyl moiety into larger molecules. Halogens, such as chlorine,
are known to modulate the pharmacokinetic and pharmacodynamic properties of drug
candidates by influencing factors like lipophilicity, metabolic stability, and binding interactions.
[1][2] The methyl group provides steric bulk and can influence the conformation of the

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1596898?utm_src=pdf-interest
https://www.benchchem.com/product/b1596898?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.youtube.com/watch?v=lBC0VX9ngSw
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

molecule. This compound is primarily utilized in the synthesis of more complex molecules,
including pharmacologically active compounds.[3]

Key Identifiers:

e |[UPAC Name: (3-chloro-2-methylphenyl)methanamine[4]
e Common Name: 3-Chloro-2-methylbenzylamine[4][5]
« CAS Number: 226565-61-3[4][5][6]

e Molecular Formula: CsH10CIN[4][5]

e Molecular Weight: 155.62 g/mol [4][5]

Physicochemical Properties

The physical and chemical properties of (3-chloro-2-methylphenyl)methanamine are essential
for its handling, storage, and application in chemical reactions. These properties are
summarized in the table below.
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Property Value Source(s)
Molecular Weight 155.62 g/mol [41[5]
Exact Mass 155.0501770 Da [4]

Data not explicitly available;

Appearance likely a liquid or low-melting
solid

Topological Polar Surface Area 26 A2 [4]
Hydrogen Bond Donor Count 1 [4]
Hydrogen Bond Acceptor

C:;untg p ! 4]
Rotatable Bond Count 1 [4]
Complexity 105 [4]
XLogP3-AA (Lipophilicity) 1.8 [4]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of (3-chloro-2-
methylphenyl)methanamine. While specific spectra from vendors are proprietary, the expected
profile can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals. The benzylic
protons (-CHz2-) would likely appear as a singlet around 3.8-4.0 ppm. The two amine protons
(-NH2) would present as a broad singlet, the chemical shift of which is dependent on
concentration and solvent. The aromatic region (around 7.0-7.4 ppm) would display a
complex multiplet pattern corresponding to the three protons on the substituted ring. The
methyl group (-CHs) protons would appear as a singlet further upfield, typically around 2.3-
2.5 ppm.

e 13C NMR: The carbon NMR spectrum would show eight distinct signals. The benzylic carbon
(-CH2-) would be expected in the 40-50 ppm range. The methyl carbon (-CHs) would appear
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upfield, around 15-20 ppm. The six aromatic carbons would have signals in the 120-145 ppm
region, with the carbon atoms attached to chlorine and the aminomethyl group showing
characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[7]

N-H Stretch: A characteristic medium-to-weak absorption band for the primary amine group
(-NHz2) is expected in the 3300-3500 cm~1 region.

e C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching bands would appear just above
3000 cm™1, while aliphatic C-H stretches (from the -CHz- and -CHs groups) would be seen
just below 3000 cm~1,

e C=C Stretch (Aromatic): Peaks in the 1450-1600 cm~1* region are indicative of the aromatic

ring.

o C-CI Stretch: A signal in the fingerprint region, typically between 600-800 cm~1, would
correspond to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

e Molecular lon Peak (M*): The electron ionization (EI) mass spectrum would show a
molecular ion peak at m/z = 155.[4] A characteristic isotopic pattern (M+2) at approximately
one-third the intensity of the M+ peak would be observed due to the presence of the 37Cl
isotope, confirming the presence of one chlorine atom.

» Fragmentation: A prominent fragment would likely be observed at m/z = 140, corresponding
to the loss of the amino group (-NHz), forming the stable benzyl cation.

Synthesis and Purification

The synthesis of (3-chloro-2-methylphenyl)methanamine typically involves the reduction of a
suitable precursor. Acommon and efficient laboratory-scale method is the reduction of 3-chloro-
2-methylbenzonitrile.
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Synthetic Pathway

(B—Chloro—2—methylbenzonitrila

Step 1: Reduction

Reaction

Reducing Agent
(e.g., LiAlH4 in THF or H2/Raney Ni)

GB—chloro—2—methylphenyl)methanamine)

Step 2: Quenching
Aqueous Workup
& Extraction

Step 3: Isolation

Purification
(Distillation or Chromatography)

GS-chloro-Z-methylphenyl)methanamina

+ Acyl Chloride / Anhydride + Alkyl Halide + Aldehyde / Ketone
(Secondary/Tertiary Amine) (Imine/ Schiff Base)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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